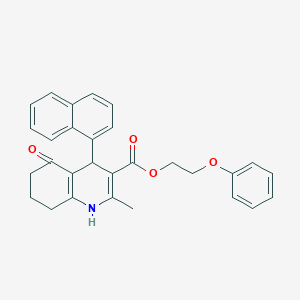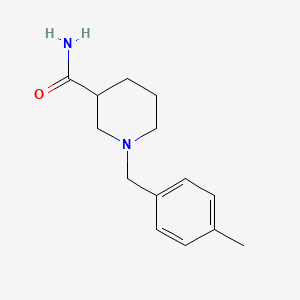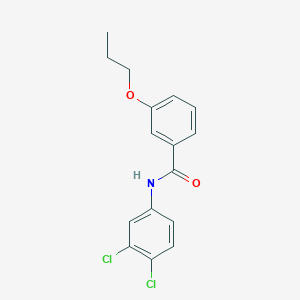![molecular formula C14H20BrNO3 B4962879 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine, also known as BPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEM belongs to the class of morpholine derivatives and is commonly used as a chemical intermediate in the synthesis of other compounds.
作用機序
The exact mechanism of action of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is believed to act by interacting with specific molecular targets in cells. In cancer cells, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. In antiviral activity, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to inhibit the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to induce cell cycle arrest and apoptosis. In animal models, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit anti-inflammatory activity and to improve cardiac function in heart failure models. 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability. However, its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, its potency and selectivity can vary depending on the specific molecular targets and cell types being studied.
将来の方向性
There are several future directions for research on 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of more potent and selective derivatives of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine for use as anticancer and antiviral agents. Another area of interest is the exploration of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine's potential as a modulator of ion channels and its use in the treatment of neurological disorders. Additionally, the use of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine as a building block for the synthesis of novel materials and polymers is an area of active research.
合成法
The synthesis of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine involves the reaction of 2-bromoethanol with 2-(2-bromophenoxy)ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with morpholine to yield 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine. The overall reaction can be represented as follows:
2-bromoethanol + 2-(2-bromophenoxy)ethylamine → intermediate → 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine + by-products
科学的研究の応用
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit anticancer and antiviral activities. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of ion channels. In material science, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been used as a ligand in the synthesis of metal complexes.
特性
IUPAC Name |
4-[2-[2-(2-bromophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBNNWDMHSISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)

![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)


![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)